2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline
Overview
Description
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline is an organic compound with the chemical formula C11H5BrF4N. It is a white crystalline powder known for its unique molecular structure and properties. This compound is primarily used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The choice of boron reagents and reaction conditions can be tailored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution of the bromine or fluorine atoms.
Cross-Coupling Reactions: Such as Suzuki–Miyaura coupling, which forms carbon–carbon bonds.
Cyclocondensation Reactions: Used in the initial synthesis of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Typically uses nucleophiles like amines or thiols under basic conditions.
Suzuki–Miyaura Coupling: Utilizes boron reagents and palladium catalysts in the presence of a base.
Cyclocondensation: Involves the use of methyl acetates and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted quinolines .
Scientific Research Applications
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its fluorine atoms can enhance biological activity by increasing the compound’s ability to interact with enzymes and other proteins . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline
- Fluoroquinolones : Known for their broad spectrum of antibacterial activity .
Uniqueness
2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF4N/c11-9-4-7(10(13,14)15)6-3-5(12)1-2-8(6)16-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJYXAAALOPGOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454797 | |
Record name | 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596845-30-6 | |
Record name | 2-Bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=596845-30-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-6-fluoro-4-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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